molecular formula C7H9N B2587676 2-Cyclobutylprop-2-enenitrile CAS No. 38208-22-9

2-Cyclobutylprop-2-enenitrile

Cat. No.: B2587676
CAS No.: 38208-22-9
M. Wt: 107.156
InChI Key: GWBYDZFMNPDDMW-UHFFFAOYSA-N
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Description

2-Cyclobutylprop-2-enenitrile, also known as 2-cyclobutylacrylonitrile, is an organic compound with the molecular formula C₇H₉N. It is characterized by a cyclobutyl group attached to a prop-2-enenitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclobutylprop-2-enenitrile typically involves the reaction of cyclobutylmethyl bromide with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired nitrile compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under basic or acidic conditions.

Major Products Formed:

Scientific Research Applications

2-Cyclobutylprop-2-enenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclobutylprop-2-enenitrile involves its interaction with various molecular targets. The nitrile group can act as an electrophile, participating in reactions with nucleophiles. The cyclobutyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in chemical reactions. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    Cyclobutaneacetonitrile: Similar structure but lacks the prop-2-enenitrile moiety.

    Cyclobutylmethylamine: Contains an amine group instead of a nitrile group.

    Cyclobutylpropanoic acid: Contains a carboxylic acid group instead of a nitrile group.

Properties

IUPAC Name

2-cyclobutylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c1-6(5-8)7-3-2-4-7/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBYDZFMNPDDMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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